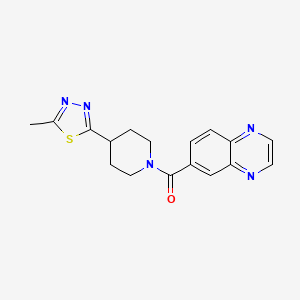

![molecular formula C23H27N5O2 B2551669 6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887672-16-4](/img/structure/B2551669.png)

6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

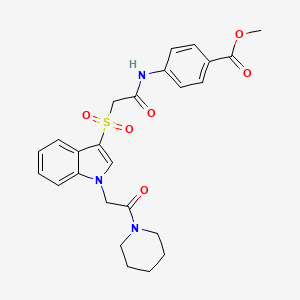

The compound "6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione" is a tricyclic derivative related to purine, which is a fundamental component of nucleic acids. The structure of this compound suggests that it may have potential as an adenosine receptor antagonist due to its purine base, which is a common feature in many biologically active molecules that interact with adenosine receptors .

Synthesis Analysis

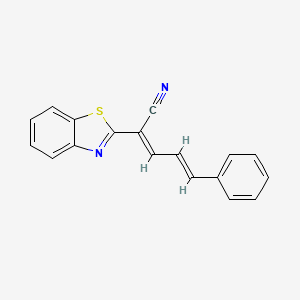

The synthesis of related tricyclic imidazo purinones and their analogues has been explored as a means to create potent adenosine receptor antagonists. These compounds are designed to have increased water solubility and exhibit high affinity for A(2A) or A(3) adenosine receptors. The synthesis involves introducing various substituents to confer the desired affinity and selectivity . Additionally, the synthesis of 6-(azolyl)purines, which are structurally related to the compound , has been described using base and nucleoside starting materials, indicating the versatility of the synthetic methods for such tricyclic purine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, revealing that the purine and appended azolyl rings can exhibit coplanar conformations or be twisted at various angles. This structural information is crucial as it can influence the biological activity of the compounds by affecting their interaction with adenosine receptors .

Chemical Reactions Analysis

The chemical reactivity of related purine derivatives has been explored in the context of regiospecific alkylation and glycosylation. For instance, 6-cyano-9-substituted-9H-purines have been prepared and subjected to reactions that lead to ring expansion, demonstrating the potential for chemical modifications that could enhance biological activity or solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of these tricyclic purine derivatives are influenced by their molecular structure. The basic nitrogen atom in the tricyclic core contributes to increased water solubility, which is advantageous for physiological applications. The introduction of various substituents can significantly alter the affinity and selectivity for different adenosine receptor subtypes, as well as other physical and chemical properties .

Scientific Research Applications

Pharmacological Applications

Purine derivatives have been extensively studied for their pharmacological potential, including as antidepressant and anxiolytic agents. For instance, a series of purine derivatives have been synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity, revealing potent receptor ligands with potential antidepressant and/or anxiolytic applications (Zagórska et al., 2016). Moreover, these compounds' structural and pharmacological properties, including molecular modeling and in vivo efficacy, indicate significant potential for further medicinal chemistry development.

Marine Natural Products and Bioactivity

The study of marine natural products has led to the isolation of new purine alkaloids with observed weak cytotoxicity towards human cancer cell lines (Qi et al., 2008). This research area underscores the potential of purine derivatives in discovering new bioactive compounds with anticancer properties.

properties

IUPAC Name |

6-cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-14-8-7-9-17(12-14)13-26-21(29)19-20(25(4)23(26)30)24-22-27(18-10-5-6-11-18)15(2)16(3)28(19)22/h7-9,12,18H,5-6,10-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPAATWQNLBFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5CCCC5)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)

![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)